molecular formula C7H7ClN2 B1601152 Imidazo[1,2-a]pyridine hydrochloride CAS No. 34167-64-1

Imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1601152
CAS No.: 34167-64-1
M. Wt: 154.6 g/mol
InChI Key: UZXJSYJMGKHWBK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its broad spectrum of biological activities. This compound is part of the imidazopyridine family, which is known for its applications in medicinal chemistry, particularly as central nervous system modulators, anti-cancer agents, and anti-tuberculosis agents .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine hydrochloride has been recognized as a significant scaffold in medicinal chemistry due to its wide range of applications . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . It is also used as covalent anticancer agents .

Mode of Action

It is known that the compound interacts with its targets through a process of phosphorylation . The compound may favor a nucleophilic attack if Δωk (or Δf(k)) > 0, whereas if Δωk (or Δf(k)) < 0, the site k may be favored for an electrophilic attack .

Biochemical Pathways

This compound affects various biochemical pathways. IKK-ɛ and TBK1 activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation plays a crucial role in the immune response to infection.

Pharmacokinetics

One study indicated that q203, an imidazo[1,2-a]pyridine derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The result of the action of this compound varies depending on the disease it is used to treat. For instance, in the case of tuberculosis, it can lead to a significant reduction in bacterial load . In the context of cancer, it can inhibit the growth of tumor cells .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. For example, it has been used as inhibitors against degradation of metal surface in acidic media . .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

This compound has a wide spectrum of effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being explored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels. The exact metabolic pathways and interactions are still being studied.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine hydrochloride typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves 2-aminopyridine, an aldehyde, and an isonitrile . Other methods include the use of α-bromocarbonyl compounds with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures .

Industrial Production Methods: Industrial production often employs metal-free synthetic routes to minimize environmental impact. These methods include the use of solid support catalysts such as aluminum oxide and titanium tetrachloride . The focus is on developing eco-friendly and efficient protocols for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable in pharmaceutical applications .

Scientific Research Applications

Imidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]pyridine hydrochloride is unique due to its broad spectrum of biological activities and its ability to act as a scaffold for various pharmacologically active compounds. Its versatility in undergoing different chemical reactions and its eco-friendly synthetic routes further distinguish it from other similar compounds .

Properties

IUPAC Name

imidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2.ClH/c1-2-5-9-6-4-8-7(9)3-1;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXJSYJMGKHWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10487444
Record name Imidazo[1,2-a]pyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10487444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34167-64-1
Record name Imidazo[1,2-a]pyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10487444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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